An In-depth Technical Guide to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9)
An In-depth Technical Guide to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9)
A Note to the Researcher: Extensive investigation for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine with CAS number 1903259-45-9 reveals a significant lack of publicly available scientific literature, including detailed synthesis protocols, comprehensive physicochemical data, and specific applications. The information landscape is dominated by its structural analog, N,N-dimethylpiperidin-4-amine (CAS: 50533-97-6), leading to frequent misidentification in chemical databases.
This guide, therefore, serves a dual purpose. First, it will clearly delineate the known identifying information for N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine to prevent confusion with its more common counterpart. Second, based on established principles of organic chemistry and analogous reactions for similar 4-substituted piperidines, it will provide a hypothetical, yet scientifically grounded, framework for its synthesis and characterization. This theoretical approach is intended to equip researchers with a strategic starting point for their own empirical investigations into this novel compound.
Part 1: Compound Identification and Physicochemical Profile
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is a tertiary amine featuring a piperidine core. The key structural distinction is the presence of both a dimethylamino group and an isobutyl (2-methylpropyl) group at the 4-position of the piperidine ring.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine | N/A |
| CAS Number | 1903259-45-9 | [1] |
| Molecular Formula | C12H26N2 | Calculated |
| Molecular Weight | 198.35 g/mol | Calculated |
Due to the absence of experimental data, the following physicochemical properties are predicted based on its structure. These values should be used as estimates and require experimental validation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~220-240 °C | Estimated based on increased molecular weight compared to analogs. |
| LogP | ~2.5 - 3.5 | Estimated; the isobutyl group significantly increases lipophilicity. |
| pKa | ~9.5 - 10.5 | Typical for a tertiary amine on a piperidine ring. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar, unfunctionalized piperidine derivatives. |
Part 2: A Proposed Synthetic Strategy
The synthesis of 4-substituted-4-aminopiperidines is a well-established area of organic chemistry.[2] A plausible and efficient route to N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine would likely involve a multi-step sequence starting from a protected 4-piperidone. The key transformations would be the introduction of the isobutyl group, followed by the formation of the dimethylamino group.
A logical synthetic pathway would be a reductive amination, a robust and widely used method for the synthesis of amines.[3]
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
The following protocol is a conceptualization and has not been experimentally validated. It is based on established chemical transformations for analogous structures.[3][4]
Objective: To synthesize N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine (CAS: 1903259-45-9).
Materials:
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N-Boc-4-piperidone
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Isobutylmagnesium bromide (in THF)
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Anhydrous Tetrahydrofuran (THF)
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Sulfuric Acid (concentrated)
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Acetonitrile
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Sodium Hydroxide (pellets)
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Hydrochloric Acid (concentrated)
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Formaldehyde (37% in water)
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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1,2-Dichloroethane (DCE)
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Diethyl ether, Ethyl acetate, Dichloromethane
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Step 1: Synthesis of N-Boc-4-isobutylpiperidin-4-ol
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Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.
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Grignard Addition: The solution is cooled to 0 °C in an ice bath. Isobutylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 2: Synthesis of 4-isobutylpiperidin-4-amine
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Ritter Reaction: The crude N-Boc-4-isobutylpiperidin-4-ol (1.0 eq) is dissolved in acetonitrile. The solution is cooled to 0 °C, and concentrated sulfuric acid (2.0 eq) is added dropwise. The mixture is stirred at room temperature overnight.
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Hydrolysis of Intermediate: The reaction mixture is carefully poured onto ice and basified with aqueous NaOH to pH > 12. This hydrolyzes the intermediate acetamide.
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Boc-Deprotection and Extraction: Concentrated HCl is added to the aqueous layer to hydrolyze the Boc protecting group (this may require heating). After cooling, the solution is basified again with NaOH and extracted extensively with dichloromethane. The combined organic layers are dried and concentrated to yield 4-isobutylpiperidin-4-amine.
Step 3: Synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
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Reaction Setup: 4-isobutylpiperidin-4-amine (1.0 eq) is dissolved in 1,2-dichloroethane (DCE).
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Reductive Amination: Aqueous formaldehyde (2.5 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (2.0 eq). The reaction is stirred at room temperature for 12-18 hours.
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Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
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Purification: The crude product is purified by flash column chromatography on silica gel to afford the final product.
Part 3: Proposed Analytical Characterization
Validation of the successful synthesis and purity of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine would require a suite of analytical techniques.
Caption: Logical workflow for analytical validation.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural elucidation. Key expected signals in the ¹H NMR would include a singlet for the N(CH₃)₂ protons, and characteristic multiplets for the piperidine ring protons and the isobutyl group protons.
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High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
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HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry would be the primary method for assessing the purity of the final compound and identifying any potential impurities or byproducts from the synthesis.[5][6]
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FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy can confirm the presence of key functional groups, such as C-H and C-N bonds, and the absence of intermediates (e.g., O-H from the alcohol or C=O from the starting piperidone).
Part 4: Potential Applications and Future Directions
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[7][8] Derivatives have shown activity as CCR5 antagonists for HIV-1 entry inhibition and as antifungal agents.[2][3]
The introduction of an isobutyl group at the 4-position, alongside the dimethylamino functionality, could modulate the lipophilicity, steric profile, and metabolic stability of the molecule compared to simpler analogs. This makes N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine an interesting, albeit unexplored, candidate for:
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Scaffolding in Drug Discovery: Serving as a novel building block for the synthesis of more complex molecules targeting CNS disorders, ion channels, or viral entry pathways.
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Ligand Development: Exploration as a potential ligand for various receptors where the specific steric bulk of the isobutyl group could confer unique selectivity.
Future research should focus on the successful synthesis and full characterization of this compound. Once a pure sample is obtained, its fundamental biological activity can be screened across a range of relevant assays to identify potential therapeutic areas of interest.
References
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
-
G. Liang, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3741-3744. Available at: [Link]
-
E. Teodori, et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5895-5905. Available at: [Link]
- This reference is not cited in the text.
- Gant, T. G., & Sarshar, S. (2010). Substituted 4-amino-piperidines. U.S. Patent Application No. 12/504,792.
-
M. Saeed, et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(23), 7274. Available at: [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
-
ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. Available at: [Link]
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
- This reference is not cited in the text.
-
M. A. Hegazy, et al. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Arabian Journal of Chemistry, 10, S3493-S3501. Available at: [Link]
-
A. A. El-Emam, et al. (2024). HPLC-PDA Analysis of Polyacetylene Glucosides from Launaea capitata and Their Antibacterial and Antibiofilm Properties against Klebsiella pneumoniae. Molecules, 29(18), 4349. Available at: [Link]
Sources
- 1. 1903259-45-9|N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine|BLD Pharm [bldpharm.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
